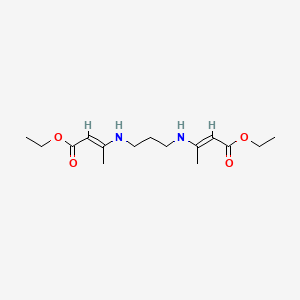
Propane-1,3-diamine, N,N'-bis(3-ethoxy-1-methyl-3-oxo-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxy-oxo-but-2-en-2-yl Intermediate: This step involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide.
Amination Reaction: The intermediate is then reacted with a suitable amine, such as 3-aminopropylamine, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-3-[(3-{[(2E)-4-METHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE
- ETHYL (2E)-3-[(3-{[(2E)-4-PROPOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE
Uniqueness
ETHYL (2E)-3-[(3-{[(2E)-4-ETHOXY-4-OXOBUT-2-EN-2-YL]AMINO}PROPYL)AMINO]BUT-2-ENOATE is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H26N2O4 |
|---|---|
Molecular Weight |
298.38 g/mol |
IUPAC Name |
ethyl (E)-3-[3-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]propylamino]but-2-enoate |
InChI |
InChI=1S/C15H26N2O4/c1-5-20-14(18)10-12(3)16-8-7-9-17-13(4)11-15(19)21-6-2/h10-11,16-17H,5-9H2,1-4H3/b12-10+,13-11+ |
InChI Key |
IZKZOIUHTVAWDO-DCIPZJNNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/NCCCN/C(=C/C(=O)OCC)/C)\C |
Canonical SMILES |
CCOC(=O)C=C(C)NCCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















